molecular formula C13H15ClO3S B2406217 [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287314-30-9

[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2406217
CAS RN: 2287314-30-9
M. Wt: 286.77
InChI Key: RJYUXNOUTFWPFD-UHFFFAOYSA-N
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Description

[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBP-MS, is a chemical compound that has shown promising results in scientific research. It is a sulfonyl chloride derivative of a bicyclo[1.1.1]pentane scaffold, which has been found to possess a unique pharmacological profile. In

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been found to inhibit the activity of proteasomes, which are involved in protein degradation and play a role in various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. It has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, its unique pharmacological profile makes it a valuable compound for studying various cellular processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its application in certain experiments.

Future Directions

There are several future directions for research on [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapies. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine its safety and efficacy in humans, which may lead to its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique pharmacological profile, high yield and purity, and various biochemical and physiological effects make it a valuable compound for scientific research. Further research is needed to fully understand its mechanism of action and potential use in therapy.

Synthesis Methods

The synthesis of [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the reaction of the bicyclo[1.1.1]pentane scaffold with methanesulfonyl chloride in the presence of a base. The reaction yields a sulfonyl chloride derivative of the bicyclo[1.1.1]pentane scaffold, which is purified through column chromatography. The synthesis method has been optimized for high yield and purity, making this compound a valuable compound for scientific research.

Scientific Research Applications

[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3S/c1-17-11-5-3-2-4-10(11)13-6-12(7-13,8-13)9-18(14,15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUXNOUTFWPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC(C2)(C3)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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